Thiencarbazone-methyl

説明

Contextualization within Modern Agricultural Practices

Thiencarbazone-methyl is a selective, systemic herbicide used to control a broad spectrum of grass and broadleaf weeds in various agricultural settings. chemicalwarehouse.comsolechem.eu It is primarily applied to crops such as corn and wheat, but is also used on turf and ornamentals. solechem.euwi.gov The compound can be applied both before weeds emerge (pre-emergence) and after they have started to grow (post-emergence), offering flexibility in weed management strategies. chemicalwarehouse.comsolutionsstores.com Its effectiveness at low application rates makes it a notable tool in contemporary farming. chemicalwarehouse.comwi.gov

The herbicide is absorbed by both the roots and leaves of susceptible plants. chemicalwarehouse.comwi.gov This systemic action ensures its distribution throughout the plant, leading to more effective weed control. chemicalwarehouse.com In modern agriculture, where herbicide resistance is a growing concern, this compound provides an alternative mode of action that can be integrated into resistance management programs. chemicalwarehouse.comsolechem.eu

Historical Development and Classification as an Acetolactate Synthase Inhibitor

This compound was first registered for use with the U.S. Environmental Protection Agency (EPA) in 2008 and was introduced in the USA that same year. wi.govherts.ac.uk It is manufactured by Bayer AG. wi.gov The compound belongs to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. core.ac.uk

Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. chemicalwarehouse.comcymitquimica.com The ALS enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. chemicalwarehouse.comnih.gov By blocking this enzyme, this compound effectively starves the weed of these vital amino acids, leading to a halt in protein synthesis and eventual plant death. chemicalwarehouse.compublications.gc.ca Due to this mechanism, it is classified as a Group 2 herbicide by the Weed Science Society of America and a Group B herbicide by the Herbicide Resistance Action Committee. publications.gc.ca

The development of this compound represents an advancement in the SACT class of herbicides, which are known for both immediate and residual control of a wide range of weeds. core.ac.uk

Scope and Research Imperatives for this compound Studies

Ongoing research on this compound is crucial for understanding its long-term viability and environmental impact. Key areas of study include its environmental fate, encompassing its degradation, sorption, and potential for leaching in different soil types. researchgate.net

Studies have investigated its dissipation in soil, with findings indicating that it is not expected to persist in aerobic soil and aquatic environments. publications.gc.caepa.gov However, it may persist in anaerobic soil conditions. epa.gov The compound is stable to photolysis in soil and water but degrades through aerobic soil metabolism and anaerobic aquatic metabolism. publications.gc.caepa.gov Its half-life in soil can range from 16 to 23.9 days, depending on conditions. researchgate.net

Further research focuses on its effects on non-target organisms and its potential for movement into surface and groundwater. wi.govbayer.com this compound is considered to have high potential for reaching surface water through runoff and may leach into groundwater in permeable soils with a shallow water table. wi.govbayer.com Understanding these characteristics is vital for developing best management practices to minimize environmental contamination. researchgate.net Additionally, research into its efficacy on various weed species, particularly those that have developed resistance to other herbicides, remains a priority. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

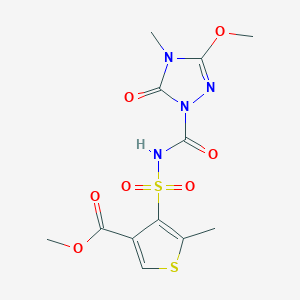

IUPAC Name |

methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKZXGDFSCCXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058275 | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317815-83-1 | |

| Record name | Thiencarbazone-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiencarbazone-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIENCARBAZONE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Herbicidal Action

Acetolactate Synthase (ALS) Inhibition in Sensitive Plant Species

The primary mode of action for thiencarbazone-methyl is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). chemicalwarehouse.comontosight.aicymitquimica.com This enzyme (EC 2.2.1.6) is vital for the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. nih.govresearchgate.netgoogle.com This biochemical pathway is present in higher plants, fungi, and bacteria, but not in animals, which is a basis for the herbicide's selectivity.

This compound is absorbed through both the foliage and roots of plants and translocated throughout the plant systemically. solutionsstores.comchemicalwarehouse.com Once it reaches the growing points, it powerfully inhibits the ALS enzyme. core.ac.ukchemicalwarehouse.com This inhibition is characteristic of several herbicide families, including sulfonylureas, imidazolinones, and triazolopyrimidines. researchgate.netucanr.edu this compound represents a second generation of SACT herbicides, which are structurally similar to classical sulfonylureas and share the same molecular mode of action. core.ac.uk The blockage of ALS disrupts the production of the essential amino acids necessary for protein synthesis. chemicalwarehouse.combioone.org

Downstream Physiological Consequences of ALS Inhibition

The inhibition of the ALS enzyme by this compound triggers a cascade of physiological disruptions in susceptible plants. The immediate effect is the rapid depletion of valine, leucine, and isoleucine pools. google.com This deficiency halts the synthesis of new proteins and DNA, which are critical for cell division and growth. researchgate.net

Consequently, affected plants stop growing shortly after treatment. chemicalwarehouse.comnih.gov Other downstream effects include a reduction in the transport of photoassimilates within the leaves. researchgate.net Over time, visible symptoms such as stunting, malformation, and chlorosis (yellowing of leaves) appear, ultimately leading to the death of the weed. nih.govresearchgate.net The potency of ALS inhibitors like this compound is such that they can affect plant growth at extremely low concentrations. nih.gov

| Physiological Consequence | Description | References |

| Amino Acid Depletion | Cessation of the biosynthesis of valine, leucine, and isoleucine. | google.com |

| Inhibition of Protein Synthesis | Lack of essential amino acids prevents the plant from building necessary proteins for function and growth. | chemicalwarehouse.comresearchgate.net |

| Cessation of Cell Division | Disruption of protein and DNA synthesis stops the formation of new cells, halting plant growth. | researchgate.net |

| Reduced Photoassimilate Transport | The transport of sugars produced during photosynthesis is impaired, starving the plant of energy. | researchgate.net |

| Plant Death | The cumulative effect of these disruptions leads to the eventual death of susceptible plant species. | nih.govbioone.org |

Molecular Interactions with Target Enzyme Isoforms

Detailed crystallographic studies of the Arabidopsis thaliana acetohydroxyacid synthase (AtAHAS) have elucidated the specific molecular interactions between this compound (TCM) and the enzyme. pnas.org this compound binds to a site on the enzyme that is distant from the active site, but its binding prevents the substrate from accessing it.

The binding is stabilized by a network of specific interactions:

Linker Interactions: The sulfonylamino-carbonyl linker, a key structural feature of TCM, plays a critical role in binding. The carbonyl oxygen in this linker forms two important polar contacts with the amino acid residues Arginine-377 (R377) and Serine-653 (S653). pnas.org

Salt Bridge Formation: The amino group within the linker is charged under physiological conditions, allowing it to form a stabilizing salt bridge with the side chain of Lysine-256 (K256). pnas.org

Hydrophobic and Stacking Interactions: The thienyl ring of the this compound molecule engages in π-stacking interactions with the indole (B1671886) moiety of Tryptophan-574 (W574), a key residue in the binding pocket for many ALS-inhibiting herbicides. pnas.org Point mutations in this specific position, such as a substitution from Tryptophan to Leucine (Trp574Leu), have been shown to confer resistance to ALS-inhibiting herbicides in certain weed biotypes. nih.gov

| Interacting Herbicide Moiety | Enzyme Residue | Type of Interaction | References |

| Carbonyl Oxygen (linker) | Arginine-377 (R377) | Polar Contact | pnas.org |

| Carbonyl Oxygen (linker) | Serine-653 (S653) | Polar Contact | pnas.org |

| Amino Group (linker) | Lysine-256 (K256) | Salt Bridge | pnas.org |

| Thienyl Ring | Tryptophan-574 (W574) | π-stacking | pnas.org |

These precise interactions underscore the highly specific nature of this compound's herbicidal activity at the molecular level.

Thiencarbazone Methyl Fate and Behavior in Environmental Compartments

Degradation Pathways and Kinetics in Soil Systems

The environmental fate of the herbicide thiencarbazone-methyl is significantly influenced by its degradation in soil, which occurs through various biotic and abiotic processes. The persistence and mobility of this compound are largely dictated by the rates and pathways of its breakdown in both aerobic and anaerobic soil environments.

This compound is generally not persistent in aerobic soil environments. epa.govepa.gov Aerobic soil metabolism is a primary route of degradation for this herbicide. epa.govepa.gov The half-life (DT50) of this compound in aerobic soil can range from as short as 3.2 days to as long as 55 days. epa.govepa.gov One study reported estimated half-lives ranging from 9 to 50 days in various Canadian prairie soils. researchgate.net Another study on ten different soils found the minimum and maximum half-lives in soil degradation experiments to be 16 and 23.9 days, respectively. researchgate.net

The rate of degradation is influenced by soil characteristics. For instance, higher organic carbon content and lower soil pH have been shown to decrease the dissipation rate of this compound. researchgate.net This is attributed to increased adsorption of the herbicide to soil particles, which reduces its availability for microbial and chemical degradation. researchgate.net Despite this, even with slower dissipation in such soils, the bioavailability of the herbicide is also reduced. researchgate.net

In terrestrial field dissipation studies, this compound has been detected at depths of 45-60 cm. regulations.gov The major transformation products identified in aerobic soil metabolism studies include BYH 18636-MMT and BYH 18636-sulfonamide. publications.gc.ca Two minor transformation products, BYH 18636-thieno-saccharine and BYH 18636-triazolinone-carboxamide, have also been identified. publications.gc.ca

Table 1: Aerobic Soil Metabolism Half-Life of this compound

| Half-Life (DT50) Range | Soil Conditions | Reference |

|---|---|---|

| 3.2 to 55 days | Aerobic soil | epa.govepa.gov |

| 9 to 50 days | Canadian prairie soils | researchgate.net |

| 16 to 23.9 days | Ten different soil types | researchgate.net |

Under anaerobic conditions, the persistence of this compound can differ significantly between soil and aquatic systems. It is suggested that this compound may persist in anaerobic soil conditions. epa.govepa.gov The half-life for anaerobic soil metabolism has been reported to be 108 days. regulations.gov

In contrast, this compound is not expected to persist in anaerobic aquatic environments. epa.govpublications.gc.ca Anaerobic aquatic metabolism is considered a primary route of degradation for the compound, with a reported half-life of 7.6 days. epa.govepa.govregulations.gov This rapid degradation in anaerobic aquatic systems means that prolonged exposure of aquatic organisms to the parent compound is unlikely. publications.gc.capublications.gc.ca One of its transformation products, BYH18636-sulfonamide-carboxylic acid, is expected to be persistent in the anaerobic aquatic environment. publications.gc.ca

Table 2: Anaerobic Metabolism Half-Life of this compound

| Environment | Half-Life (DT50) | Reference |

|---|---|---|

| Anaerobic Soil | 108 days | regulations.gov |

| Anaerobic Aquatic | 7.6 days | regulations.gov |

This compound undergoes slow degradation through hydrolysis at environmentally relevant pH levels. epa.govepa.gov Consequently, hydrolysis is not considered a major pathway for its transformation in the environment. publications.gc.capublications.gc.ca The hydrolysis half-life is pH-dependent, with reported values of 49.5 days at pH 4, 148 days at pH 7, and 154 days at pH 9. regulations.gov Another study reported a minimum hydrolysis half-life of 18 days and a maximum of 22 days. researchgate.net

Several transformation products result from the hydrolysis of this compound. One postulated metabolic pathway involves the initial hydrolysis of the urea (B33335) group, which releases the thiophene-sulphonamide moiety. epa.govepa.gov This is followed by the hydrolysis of the methyl ester, which yields the sulphonamide-carboxylic acid that subsequently cyclizes to form thienosaccharine. epa.govepa.gov

Another metabolic pathway involves the hydrolysis of this compound to the MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further degraded to methyl carbamate. epa.govepa.gov Other identified transformation products from hydrolysis and metabolism studies include BYH 18636-carboxylic acid and BYH 18636-sulfonamide. nih.gov

Table 3: Hydrolysis Half-Life of this compound at Different pH Levels

| pH | Half-Life (DT50) | Reference |

|---|---|---|

| 4 | 49.5 days | regulations.gov |

| 7 | 148 days | regulations.gov |

| 9 | 154 days | regulations.gov |

This compound is stable to both aqueous and soil photolysis. epa.govepa.gov Phototransformation is not considered an important route of transformation for this herbicide in the environment. publications.gc.capublications.gc.ca One study that investigated the photolytic degradation of this compound reported a minimum half-life of 18.7 days and a maximum of 22.6 days. researchgate.net However, the general consensus from regulatory assessments is that photolysis is not a significant degradation pathway. epa.govepa.govpublications.gc.capublications.gc.ca

Microbial Transformation and Bioremediation Potential

The breakdown of this compound in the environment is significantly mediated by microorganisms, particularly fungi. This microbial transformation is a key aspect of its environmental fate and offers potential for bioremediation strategies.

Several fungal species have demonstrated the ability to degrade this compound effectively. In a 42-day study, various fungal strains were assessed for their capability to metabolize the herbicide. nih.gov Aspergillus terreus and Penicillium chrysogenum showed the highest degradation capabilities. nih.gov The degradation efficiencies of the tested fungal strains were as follows: Aspergillus terreus (98%), Penicillium chrysogenum (95%), Aspergillus niger (81%), Aspergillus flavus (74%), and Aspergillus fumigatus (74%). nih.govmdpi.com

During the fungal-mediated degradation of this compound, several intermediate metabolites have been identified. These include 2,4-dihydro- epa.govpublications.gc.capublications.gc.ca triazol-3-one, semicarbazide, urea, and methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate. nih.gov The identification of these metabolites provides insight into the degradation pathways utilized by these fungi. The high efficacy of these fungal strains highlights their potential for use in bioremediation efforts to mitigate environmental contamination with this compound. nih.gov

Table 4: Fungal Degradation of this compound (after 42 days)

| Fungal Strain | Degradation Percentage | Reference |

|---|---|---|

| Aspergillus terreus | 98% | nih.govmdpi.com |

| Penicillium chrysogenum | 95% | nih.govmdpi.com |

| Aspergillus niger | 81% | nih.gov |

| Aspergillus flavus | 74% | nih.gov |

| Aspergillus fumigatus | 74% | nih.govmdpi.com |

Bacterial Degradation Pathways and Efficacy

The biodegradation of this compound has been observed through the action of various bacterial strains. Notably, Pseudomonas syringae has demonstrated high efficacy, achieving 90% degradation of the herbicide. researchgate.net Similarly, Xanthomonas citri has also been identified as an effective degrader of this compound. nih.gov Research has shown that the degradation efficiency can vary among different bacterial species. For instance, in one study, E. coli showed the greatest potential for degradation among the strains tested, with a 65% reduction in the herbicide concentration over 28 days, while Streptococcus pneumoniae and Streptococcus pyogenes achieved 31% and 40% degradation, respectively, under the same conditions. researchgate.net

The process of bacterial degradation involves the enzymatic breakdown of the this compound molecule. This is a key process influencing its persistence in the environment. epa.gov The rate of degradation can be influenced by various environmental factors, with temperature playing a significant role. cdnsciencepub.com

Fungal species have also been shown to be highly effective at degrading this compound. Strains such as Aspergillus terrus and Penicillium chrysogenum have demonstrated up to 98% and 95% degradation, respectively, over a 42-day period. nih.gov

Identification of Microbial Metabolites and Transformation Products

The microbial degradation of this compound results in the formation of several intermediate metabolites and transformation products. Through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), researchers have identified key breakdown compounds. nih.gov

One identified metabolic pathway involves the hydrolysis of the urea group, which releases the thiophene-sulphonamide moiety. epa.gov Subsequent hydrolysis of the methyl ester can then form a sulphonamide-carboxylic acid, which may then cyclize to form thienosaccharine. epa.gov Another pathway involves the hydrolysis of this compound to a derivative known as MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further broken down into methyl carbamate. epa.gov

Specific metabolites identified in studies with bacterial and fungal strains include 2,4-dihydro- researchgate.netresearchgate.netepa.gov triazol-3-one, semicarbazide, urea, and methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate. nih.gov Other identified residues include methyl 4-isocyanatosulfonyl-5-methylthiophene-3-carboxylate, 4-methanesulfonyl-benzenesulfonic acid amide, and methyl 3-sulfamoylthiophene-2-carboxylate. researchgate.net

The known environmental transformation products of this compound also include BYH 18636-carboxylic acid, Triazolinone-carboxamide, and BYH 18636-sulfonamide. nih.gov

Bioaugmentation Strategies for Environmental Remediation

Bioaugmentation, which is the introduction of specific microorganisms to enhance the degradation of contaminants, presents a promising strategy for the remediation of environments polluted with this compound. nih.govmedcraveonline.com This approach has the potential to be a sustainable and cost-effective method for mitigating pesticide contamination in various ecological compartments. nih.gov

The effectiveness of bioaugmentation relies on the selection of highly efficient microbial strains. nih.gov Studies have demonstrated that various bacterial and fungal species, such as Pseudomonas syringae, Xanthomonas citri, Aspergillus terrus, and Penicillium chrysogenum, can significantly degrade this compound. nih.gov The introduction of these or other potent microbial degraders into contaminated soil or water could accelerate the removal of the herbicide. medcraveonline.com

The success of bioaugmentation is influenced by several factors, including the ability of the introduced microorganisms to survive and compete with the native microbial populations, as well as environmental conditions like temperature, pH, and nutrient availability. nih.gov For instance, the addition of natural adsorbents like zeolites has been explored as a way to potentially enhance the efficacy of biobeds used for pesticide decontamination. researchgate.net

Further research and optimization of these bio-deteriorative assays are necessary for their practical, large-scale application in environmental management. nih.gov

Sorption and Desorption Dynamics in Varied Soil Matrices

Adsorption Coefficients and Organic Matter Correlation

The adsorption of this compound in soil is a key process influencing its mobility and bioavailability. The adsorption coefficient, often expressed as Kf or Kd, quantifies the extent of this process. Studies have reported a range of adsorption coefficient (Kf) values for this compound, from as low as 0.01 to as high as 1.10, indicating variable adsorption behavior depending on the soil and environmental conditions. unipd.itresearchgate.net In one study, the adsorption coefficient value ranged from 4.3 to 26.4 µg/mL. researchgate.net

A significant factor influencing the adsorption of this compound is the organic matter content of the soil. researchgate.netunipd.it Research has consistently shown a positive correlation between the adsorption of this compound and the total organic carbon (TOC) content of the soil. researchgate.net This indicates that soils with higher organic matter content will tend to adsorb more of the herbicide, thereby reducing its concentration in the soil solution and its potential for leaching. jst.go.jp The dissolved organic carbon (DOC) content has also been identified as a key variable controlling the adsorption and desorption of this herbicide. researchgate.net

The organic carbon-water (B12546825) partition coefficient (Koc) is another important parameter, which normalizes the adsorption coefficient to the organic carbon content of the soil. For this compound, Koc values have been reported to range from 59.9, classifying it as 'mobile' to 'moderately mobile' in soil. epa.gov

Influence of Soil Physicochemical Properties on Sorption

Besides organic matter, other physicochemical properties of soil significantly influence the sorption and desorption of this compound. researchgate.net These properties include soil texture (clay content), cation exchange capacity (CEC), and pH. researchgate.netjst.go.jp

Clay Content and Cation Exchange Capacity (CEC): A positive correlation has been observed between the adsorption of this compound and both the clay content and the CEC of the soil. researchgate.net Soils with higher clay content and CEC tend to exhibit greater adsorption of the herbicide.

Soil pH: Soil pH can have a notable effect on the sorption of herbicides. For some herbicides, a negative correlation between pH and adsorption has been reported, meaning that as the pH increases, adsorption decreases. scispace.com The persistence and dissipation of herbicides can be significantly affected by soil pH. jst.go.jp

Transport Mechanisms in Environmental Media

The movement of this compound through various environmental compartments is governed by several transport mechanisms. Its potential for transport is a key factor in assessing its environmental risk.

This compound is considered to be 'mobile' to 'moderately mobile' in soil, based on its adsorption Koc values. epa.gov This mobility suggests a potential for the herbicide to move from the point of application.

The primary mechanisms for the transport of this compound into aquatic and terrestrial habitats are spray drift , surface runoff , and leaching . epa.gov

Spray drift refers to the airborne movement of pesticide droplets away from the target area during application.

Surface runoff can occur when rainfall or irrigation water flows over the soil surface, carrying dissolved or particle-bound this compound into nearby water bodies.

Leaching is the downward movement of the herbicide through the soil profile with percolating water, which can potentially lead to groundwater contamination.

The extent of transport via these mechanisms is influenced by factors such as the application method, soil properties, weather conditions, and the chemical properties of the herbicide itself. epa.govjst.go.jp For example, the moderate binding of this compound to some soils suggests a susceptibility to transformative pathways, which can influence its transport potential. researchgate.net

Leaching Potential to Groundwater

This compound possesses properties that indicate a potential for movement from the soil surface into groundwater. Its mobility in soil is a key factor governing this process, influenced by its chemical characteristics and interaction with soil components.

Research findings classify this compound as 'mobile' to 'moderately mobile' in soil environments. epa.govregulations.govpublications.gc.ca This mobility is quantified by the soil organic carbon-water partitioning coefficient (Koc), which measures the chemical's tendency to bind to soil particles versus remaining in the soil water. A lower Koc value suggests weaker binding and therefore higher mobility. Studies have reported Koc values for this compound ranging from 59.9 to 236 mL/kgoc. epa.govregulations.govcarovail.com Specifically, a Koc of 100 has been cited in safety data sheets. carovail.combayercropscience.ie This weak sorption to soil particles is positively correlated with the soil's organic matter content. epa.govpublications.gc.capublications.gc.ca

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. A calculated GUS for this compound is 3.42, which is interpreted as indicating a high leachability potential. herts.ac.uk Consequently, product labels for this compound include groundwater advisories, particularly for use in areas with permeable soils and a shallow water table. wi.govepa.govbayer.com

While the potential for leaching exists, monitoring data provides context. In Wisconsin, for instance, while this compound was not detected in private well samples, it was found at low concentrations (below 0.067 µg/L) in monitoring wells at the edge of fields. wi.gov It's also important to note that some transformation products of this compound also show a potential to leach and contaminate groundwater. publications.gc.capublications.gc.ca

Soil Mobility and Leaching Potential of this compound

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Soil Mobility Classification | Mobile to Moderately Mobile | Indicates potential for movement through the soil profile. | epa.govregulations.govpublications.gc.ca |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 59.9 - 236 mL/kgoc | Weakly sorbs to soil, with sorption correlating to organic matter. | epa.govregulations.govcarovail.com |

| Groundwater Ubiquity Score (GUS) | 3.42 | High leachability potential. | herts.ac.uk |

Runoff and Spray Drift to Aquatic and Terrestrial Habitats

The movement of this compound from its application site to surrounding environments can occur through surface runoff and spray drift, posing potential risks to non-target aquatic and terrestrial habitats. epa.gov

Due to its properties, this compound is classified as having a high potential for reaching surface water via runoff. epa.govalabamacounties.org This is particularly true for applications on poorly draining soils or soils with shallow groundwater. epa.govbayer.com The risk of runoff is elevated if rainfall occurs shortly after application, and labels advise against application when rainfall is forecasted within 48 hours. epa.govbayer.com To mitigate this, the use of level, well-maintained vegetative buffer strips between treated areas and surface water bodies like ponds and streams is recommended to reduce the loading of the chemical from runoff water and sediment. epa.govbayer.com

Spray drift, the movement of pesticide droplets through the air away from the target area during application, is another significant pathway for contamination of non-target areas. epa.gov To manage this risk, product labels include specific spray drift management language. epa.gov These measures often require the establishment of buffer zones, which can range from 1 to 30 meters, to protect sensitive nearby terrestrial and aquatic plants. publications.gc.ca The potential for adverse effects on non-target plants from both runoff and spray drift is a key consideration in the environmental risk assessment of this compound. epa.govregulations.gov

Volatilization Potential

Volatilization, the process by which a substance evaporates and enters the atmosphere, is not considered a significant dissipation pathway for this compound. publications.gc.ca This is due to its low vapor pressure and a low Henry's Law constant, which indicates a low tendency to partition from water to air. publications.gc.caherts.ac.ukherts.ac.uk

The vapor pressure of this compound has been reported as extremely low, at approximately 8.8 x 10⁻¹¹ mPa to 9 x 10⁻¹⁴ Pa at 20°C. epa.govherts.ac.ukherts.ac.uk This low volatility means that significant amounts of this compound residues are not expected to be present in the air following application. publications.gc.capublications.gc.ca Consequently, long-range atmospheric transport of this compound is not anticipated. publications.gc.ca Hydrolysis and phototransformation are also not considered important routes of transformation in the environment. publications.gc.capublications.gc.ca

Volatility Properties of this compound

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Vapor Pressure (at 20°C) | 8.8 x 10⁻¹¹ mPa (~9 x 10⁻¹⁴ Pa) | Low volatility. | epa.govherts.ac.ukherts.ac.uk |

| Henry's Law Constant | Low (e.g., 7.78E-14 atm-m³/mol) | Non-volatile from water. | publications.gc.ca |

| Atmospheric Fate | Residues are not expected in the atmosphere, and long-range transport is not anticipated. | publications.gc.capublications.gc.ca |

Thiencarbazone Methyl Interactions with Plant Systems

Absorption and Translocation in Target Weed Species

The uptake and distribution of Thiencarbazone-methyl within a target weed are critical first steps in its herbicidal action. The compound is absorbed through both the leaves and roots and moves systemically throughout the plant. cambridge.orgsolutionsstores.com

The rate at which different weed species absorb this compound through their foliage varies considerably. Research evaluating the absorption of 14C-labeled this compound (TCM) 48 hours after application revealed distinct differences among various vining weed species. fao.orgcambridge.org Ivyleaf morningglory demonstrated the highest absorption, while hedge bindweed showed the lowest. cambridge.org

Absorption of ¹⁴C-Thiencarbazone-methyl in Vining Weed Species (48 Hours After Application)

| Weed Species | Scientific Name | Absorption Rate (%) |

|---|---|---|

| Ivyleaf morningglory | Ipomoea hederacea | 60% |

| Field bindweed | Convolvulus arvensis | 50% |

| Wild buckwheat | Polygonum convolvulus | 35% |

| Tall morningglory | Ipomoea purpurea | 17% |

| Hedge bindweed | Calystegia sepium | 9% |

Once absorbed, this compound is translocated systemically, meaning it is distributed throughout the entire plant. fao.org Studies have detected the presence of 14C-labeled TCM in all parts of treated plants, including roots and shoots, as early as 24 hours after application. cambridge.orgcambridge.org The pattern and extent of this translocation are also species-specific. cambridge.org For instance, greater translocation of the compound was observed in tall morningglory and wild buckwheat compared to other tested vining weeds. cambridge.orgfao.org This systemic movement, both upward (acropetally) and downward (basipetally), allows the herbicide to reach meristematic tissues where it inhibits the acetolactate synthase (ALS) enzyme, a key component in the production of essential branched-chain amino acids. cambridge.orgsolutionsstores.com

Metabolism of this compound in Plants

The key to the selectivity of this compound lies in the differential metabolism rates between tolerant crops and susceptible weeds. Tolerant plants, such as corn, can rapidly metabolize the herbicide into non-toxic compounds, while susceptible weeds are unable to do so effectively. cambridge.orgcambridge.org

In susceptible vining weeds like bindweed and morningglory, this compound is barely metabolized. cambridge.orgcambridge.org In stark contrast, tolerant crops like corn can metabolize almost all of the absorbed this compound within 48 hours of application. fao.orgcambridge.org This rapid breakdown prevents the herbicide from reaching lethal concentrations at its target site.

The metabolic process in tolerant plants yields several breakdown products, or metabolites. While the parent compound is methyl 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylate, a number of key metabolites have been identified in plants. federalregister.gov

Key Plant Metabolites of this compound

| Metabolite Reference | Metabolite Name |

|---|---|

| M02 | This compound N-desmethyl carboxylic acid |

| MO4 | This compound-hydroxy-sulphonamide-carboxylic acid |

| M05 | This compound thienosaccharine |

| M06 | This compound-hydroxy-thienosaccharine |

| M07 | This compound N-desmethyl |

| M11 | This compound-OMT (O-methyltriazolinone) |

| M12, M14, M17, etc. | Various glycoside conjugates (e.g., OMT-glycoside, hydroxy-glycoside) |

The detoxification of herbicides in tolerant plants typically occurs in multiple phases. The primary mechanisms involve oxidation and hydrolysis, followed by conjugation with endogenous molecules like sugars (glycosylation). mdpi.com For this compound, metabolic pathways include N-demethylation to form metabolites like M07, hydroxylation, and hydrolysis of the methyl ester group to form carboxylic acid derivatives (e.g., M02). herts.ac.uk These initial transformations are often followed by conjugation, where glucose molecules are attached to the metabolites (e.g., this compound-N-desmethyl-glycoside), rendering them more water-soluble and allowing them to be sequestered within the plant cell, effectively neutralizing their phytotoxicity. herts.ac.ukmdpi.com

To enhance crop safety, this compound is often formulated with a safener, such as Cyprosulfamide (B165978), particularly for use in corn. researchgate.netcore.ac.uk Safeners are compounds that selectively protect crop plants from herbicide injury without reducing the herbicide's effectiveness against target weeds. mdpi.com

Cyprosulfamide functions by stimulating the crop's natural defense mechanisms. nih.gov It works by inducing gene activation, which leads to enhanced metabolism of the herbicide in the crop. core.ac.uk Specifically, the presence of Cyprosulfamide leads to a selective and enhanced detoxification of this compound in maize. researchgate.netnih.gov This protective action is highly specific; for example, Cyprosulfamide protects maize but not wheat from injury by this compound. nih.gov This enhanced metabolism is linked to the increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, which play a critical role in the initial breakdown of the herbicide molecule. mdpi.comnih.gov

Selectivity and Crop Tolerance of this compound in Plant Systems

The efficacy of an herbicide is intrinsically linked to its selectivity—the ability to control target weed species without inflicting significant damage on the crop. This compound, an acetolactate synthase (ALS) inhibitor, is utilized for broad-spectrum weed control in crops such as corn and wheat. sabraojournal.org Its selectivity is not absolute and can be influenced by a variety of factors, including the genetic makeup of the crop, the presence of herbicide safeners, and the intricate physiological and biochemical interactions within the plant.

Differential Response of Crop Genotypes to this compound

The genetic variability within crop species can lead to a range of responses to herbicide application. While extensive research has documented the differential tolerance of various corn hybrids and wheat cultivars to numerous herbicides, specific comparative studies on a wide range of genotypes to this compound are not abundantly available in publicly accessible literature. However, the principles of herbicide selectivity, supported by research on other herbicides and the known metabolic pathways of this compound, suggest a strong likelihood of differential responses among crop genotypes.

For instance, research on other herbicides has consistently shown that corn hybrids can exhibit varied levels of tolerance. Some hybrids are known to be more sensitive to certain chemical families of herbicides. sdstate.edu This inherent variability is a critical consideration in crop management and breeding programs. Studies on sweet corn have demonstrated that inbred lines and their resulting hybrids can have different responses to post-emergence herbicides with various modes of action. ncwss.org

In the context of ALS inhibitors like this compound, a study on a new herbicide system for sugar beet, which includes this compound, has identified "non-sensitive" sugar beet genotypes that are in development. This directly points to a genetic basis for tolerance to this herbicide. mdpi.com While not a primary crop for this compound, this research underscores the existence of genotypic differences in susceptibility.

Observations from field studies, although often not designed as direct genotype comparison trials, have noted varying levels of crop injury in corn from herbicide programs that include this compound. For example, a study in 2017 observed that a combination of this compound and isoxaflutole (B1672639) resulted in 21% injury to corn. uark.edu While this was a tank-mix, it highlights that under certain environmental conditions and with specific genetic backgrounds, there is a potential for crop response.

The following table illustrates a hypothetical scenario of differential response based on general observations of herbicide sensitivity in crops.

Table 1: Hypothetical Differential Response of Corn Hybrids to this compound

| Corn Hybrid | Predicted Tolerance Level | Potential Injury Symptoms |

|---|---|---|

| Hybrid A | High | Minimal to no visible injury |

| Hybrid B | Moderate | Temporary stunting or chlorosis |

This table is for illustrative purposes and is based on the principle of differential herbicide tolerance among crop genotypes.

Role of Herbicide Safeners in Enhancing Crop Selectivity

To mitigate the risk of crop injury and enhance the selectivity of this compound, it is frequently formulated with a herbicide safener, particularly in corn. sdstate.edu Safeners are chemical agents that, when applied with an herbicide, protect the crop from injury without compromising the herbicide's efficacy against target weeds. ipp.gov.uaresearchgate.net The most notable safener used in conjunction with this compound is cyprosulfamide. ipp.gov.ua

The protective action of cyprosulfamide is highly specific. Research has demonstrated that cyprosulfamide effectively safens maize against this compound injury but does not provide the same protection to wheat. researchgate.net This selectivity is a key factor in the use of this compound in different cropping systems. The safener accelerates the decomposition of the herbicide within the maize plant, thereby increasing the crop's tolerance. ncwss.orgipp.gov.ua

A study comparing the effects of a combination of foramsulfuron (B69221) and this compound on sensitive and non-sensitive sugar beet genotypes found that the safened herbicide formulation did not cause significant phytotoxicity, even at higher doses, whereas classic herbicide treatments did. This highlights the critical role of safeners in achieving high levels of crop selectivity. mdpi.com

The following table summarizes the impact of the safener cyprosulfamide on crop tolerance to this compound in maize versus wheat.

Table 2: Effect of Cyprosulfamide on this compound (TCM) Tolerance in Maize and Wheat

| Crop | Treatment | Observed Crop Response | Reference |

|---|---|---|---|

| Maize | TCM alone | Potential for injury | researchgate.net |

| Maize | TCM + Cyprosulfamide | Protected from injury | researchgate.net |

| Wheat | TCM alone | Potential for injury | researchgate.net |

Physiological and Biochemical Basis of Selectivity

The selectivity of this compound, particularly when used with a safener, is rooted in the differential metabolism of the herbicide between the crop and the weed, and in some cases, between different crop species. The primary mechanism of this selectivity is the rapid detoxification of the herbicide in the tolerant plant.

Research has shown that the safener cyprosulfamide enhances the metabolism of this compound in maize. researchgate.net This enhanced detoxification is a selective process, as the same effect is not observed in wheat. researchgate.net The basis for this difference lies in the more rapid metabolism of cyprosulfamide itself in maize compared to wheat. researchgate.net

The key enzymatic players in this metabolic detoxification are cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes are crucial in the phase I metabolism of many herbicides. Studies have indicated that cyprosulfamide induces the expression of specific CYPs in maize, which then catalyze the detoxification of this compound. researchgate.net One particular study identified that the hydroxylation of cyprosulfamide, a step in its own metabolism that correlates with its safening activity, is partially mediated by the cytochrome P450 CYP81A9 in a mutant sweet corn line. researchgate.net

Another important family of enzymes involved in herbicide detoxification is the glutathione (B108866) S-transferases (GSTs). uark.educore.ac.uk Safeners are known to induce the expression of GSTs, which catalyze the conjugation of glutathione to herbicide molecules, rendering them less toxic and more easily sequestered or degraded. uark.educore.ac.uk While the direct role of GSTs in the metabolism of this compound is not as clearly defined in the available literature as that of CYPs, it is a well-established mechanism for herbicide detoxification in cereals.

The differential metabolism between tolerant and susceptible species is stark. A study on the metabolism of this compound in various vining weed species and corn found that while the weed species showed almost no metabolism of the herbicide, corn metabolized nearly all of it within 48 hours of application. dntb.gov.ua This rapid metabolic breakdown is the cornerstone of the herbicide's selectivity in corn.

The following table outlines the key biochemical factors contributing to the selectivity of this compound.

Table 3: Physiological and Biochemical Basis of this compound Selectivity

| Factor | Role in Selectivity | Key Enzymes Involved | Reference |

|---|---|---|---|

| Herbicide Metabolism | Rapid detoxification in tolerant crops (e.g., maize) prevents the herbicide from reaching its target site (ALS enzyme) at phytotoxic concentrations. | Cytochrome P450 monooxygenases (e.g., CYP81A9), Glutathione S-transferases | researchgate.netresearchgate.netdntb.gov.ua |

| Safener Action | Induces the expression of detoxification enzymes in the crop, enhancing the rate of herbicide metabolism. | Cytochrome P450 monooxygenases, Glutathione S-transferases | ipp.gov.uaresearchgate.net |

Ecotoxicological Considerations and Non Target Effects

Impact on Non-Target Terrestrial Plants

As an herbicide, thiencarbazone-methyl has the potential to affect non-target terrestrial plants through mechanisms such as spray drift. epa.gov The risk to non-target terrestrial plants is a recognized concern, and various studies have been conducted to evaluate these effects. epa.gov

Studies on seedling emergence and vegetative vigor are essential for understanding the potential impact of herbicides on non-target plants at different growth stages. Research has been conducted on a variety of plant species to determine the concentration at which this compound affects these early life stages. These studies help to establish no-observed-effect rates (NOER) and the rates that cause a 50% effect (ER50), providing valuable data for risk assessment. bayer.com Tier 2 studies have been performed on ten to eleven species of non-target terrestrial plants to assess both seedling emergence and vegetative vigor. epa.gov

Interactive Data Table: Effects of this compound on Terrestrial Plant Seedling Emergence and Vegetative Vigor This table is interactive. Click on the headers to sort the data.

| Species | Test Type | Endpoint | Value (g a.i./ha) |

|---|---|---|---|

| Brassica napus (Oilseed rape) | Vegetative Vigor | EC25 (Dry Weight) | 0.6 |

| Multiple Species | Seedling Emergence | ER₅₀ | Data not specified |

| Multiple Species | Vegetative Vigor | ER₅₀ | Data not specified |

The phytotoxicity of this compound has been evaluated in a range of non-target plant species. These studies are crucial for determining the selectivity of the herbicide and for identifying species that may be particularly sensitive. Higher-tier semi-field studies have been conducted to investigate the phytotoxic effects on the seedling emergence and growth of several plant species. epa.gov The results from these studies are used to establish buffer zones and other risk mitigation measures to protect non-target plants from exposure.

Effects on Non-Target Aquatic Organisms and Flora

This compound can enter aquatic environments through spray drift or runoff, potentially impacting aquatic organisms and flora. epa.gov The risk to aquatic vascular plants and algae is considered a key aspect of its environmental risk profile.

Studies have shown that this compound can be toxic to aquatic vascular plants. The duckweed, Lemna gibba, is a common test organism for assessing the toxicity of herbicides to aquatic plants. epa.govipmcenters.org The 7-day median inhibitory concentration (IC50) for Lemna gibba, based on growth rate, has been determined to be 0.00131 mg/L. greenbook.net Another study reported a 7-day 50% effect concentration (EC50) of 0.0025 ppm for Lemna gibba. ipmcenters.org Research has also been conducted on the aquatic macrophyte, Myriophyllum spicatum, to understand the herbicide's impact on other aquatic plant species. epa.gov

Interactive Data Table: Toxicity of this compound to Aquatic Vascular Plants This table is interactive. Click on the headers to sort the data.

| Species | Exposure Duration | Endpoint | Value |

|---|---|---|---|

| Lemna gibba | 7 days | IC50 (growth rate) | 0.00131 mg/L greenbook.net |

| Lemna gibba | 7 days | EC50 | 0.0025 ppm ipmcenters.org |

| Myriophyllum spicatum | 14 days | Toxicity Study | Conducted epa.gov |

| Pseudokirchneriella subcapitata (freshwater green alga) | 96 hours | IC50 (growth rate) | 0.152 mg/L greenbook.net |

On an acute exposure basis, this compound is considered to be practically non-toxic to freshwater and estuarine/marine animals. regulations.gov Toxicity data for acute exposures of freshwater fish and invertebrates to technical this compound show that LC50 and EC50 values are greater than the highest tested concentrations. regulations.gov

In a 21-day chronic toxicity study with Daphnia magna, the no-observed-adverse-effect concentration (NOAEC) was determined. regulations.gov For fish, a 35-day early life stage test with the fathead minnow (Pimephales promelas) established a 35-day NOAEC of 4.8 mg a.i./L, with an 11% reduction in survival observed at a concentration of 10.8 mg a.i./L. regulations.gov

Interactive Data Table: Toxicity of this compound to Aquatic Invertebrates and Fish This table is interactive. Click on the headers to sort the data.

| Species | Test Type | Duration | Endpoint | Value (mg a.i./L) |

|---|---|---|---|---|

| Daphnia magna | Acute Static | 48 hours | EC50 | >100 |

| Pimephales promelas (Fathead Minnow) | Early Life Stage | 35 days | NOAEC | 4.8 regulations.gov |

| Cyprinodon variegatus (Sheepshead Minnow) | Acute Static | 96 hours | LC50 | >116 |

Influence on Terrestrial Invertebrates and Soil Biota

The impact of this compound on terrestrial invertebrates and soil microorganisms is another important aspect of its ecotoxicological profile. Studies have been conducted on earthworms, which are key indicators of soil health. A 14-day study on the earthworm Eisenia fetida in artificial soil determined a no-observed-effect concentration (NOEC) for sublethal effects. regulations.gov Another study reported on the effects of a formulation containing isoxaflutole (B1672639), this compound, and cyprosulfamide (B165978) on the survival, growth, and reproduction of Eisenia fetida. hc-sc.gc.ca

Research on soil bacterial communities has shown that the application of a mixture of this compound and isoxaflutole can increase stress on the community structure and diversity. nih.gov The residue of isoxaflutole was found to have a more direct and stronger effect on the diversity of soil bacterial communities than this compound. nih.gov The study also indicated that increasing soil pH could help mitigate the disturbance to the soil microflora caused by the herbicide application. nih.gov

Interactive Data Table: Toxicity of this compound to Terrestrial Invertebrates This table is interactive. Click on the headers to sort the data.

| Species | Test Type | Duration | Endpoint | Value (mg a.i./kg soil) |

|---|---|---|---|---|

| Eisenia fetida (Earthworm) | Sublethal Toxicity | 14 days | NOEC | 6.7 |

| Apis mellifera (Honeybee) | Acute Contact | 48 hours | LD50 | >100 µg/bee |

Toxicity to Earthworms and Other Soil Organisms

This compound has demonstrated low acute toxicity to the earthworm species Eisenia fetida. epa.gov Laboratory studies are designed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a specific period, typically 14 days for earthworms. These studies are crucial for assessing the potential risk of pesticides to vital soil macroorganisms.

Research on the sublethal effects of this compound on earthworms has also been conducted to understand impacts on behavior, growth, and reproduction, which are critical for long-term population health. regulations.gov While herbicides are primarily designed to affect plants, their potential impact on non-target soil fauna is a key component of environmental risk assessment. Studies on the transformation products of this compound, such as BYH18636-carboxylic acid and BYH18636-sulfonamide, have indicated that these metabolites are less toxic to earthworms and other soil organisms like Folsomia candida (a type of springtail) than the parent compound.

Table 1: Acute Toxicity of this compound to Earthworms (Eisenia fetida)

| Test Guideline | Study Type | Organism | Exposure Duration | Result (LC50) | Toxicity Classification | Reference |

|---|---|---|---|---|---|---|

| OECD 207 | Acute Toxicity in Artificial Soil | Eisenia fetida | 14 days | > 1000 mg/kg soil | Low Toxicity | epa.gov |

Effects on Soil Microbial Communities

The application of herbicides can influence the structure and function of soil microbial communities, which are essential for nutrient cycling and soil health. purdue.edu Studies investigating the impact of a herbicide formulation containing this compound and isoxaflutole found that increasing application rates correlated with increased stress on the structure and diversity of soil bacterial communities. nih.govbohrium.com

The research identified that the residue of isoxaflutole had a more direct and stronger effect on bacterial diversity than this compound. nih.govbohrium.com However, negative correlations were observed between this compound residues and the relative abundance of certain bacteria, such as Aridibacter and GP7. nih.govbohrium.com Furthermore, toxic effects were noted on Adhaeribacter bacteria even at recommended application doses of the herbicide mixture. nih.govbohrium.com From a functional perspective, a negative correlation was also found with "nitrate_reduction" processes in the soil. nih.govbohrium.com

Conversely, soil microorganisms also play a significant role in the degradation of this compound. researchgate.net Various fungal and bacterial strains have demonstrated the ability to biodegrade this herbicide. researchgate.net For instance, laboratory studies have shown that the fungus Aspergillus terrus and the bacterium Xanthomonas axonopodis can effectively degrade this compound over several weeks. researchgate.net The bacterium Pseudomonas syringae has also been noted for its efficiency in removing the compound. researchgate.netresearchgate.net This biodegradation is a critical process in the environmental dissipation of the herbicide. researchgate.net

Table 2: Effects of this compound on Soil Microbial Taxa and Functions

| Microbial Group/Function | Observed Effect | Herbicide Formulation | Reference |

|---|---|---|---|

| Overall Bacterial Diversity | Stress increased with higher application rates (stronger effect from co-formulant isoxaflutole) | This compound · Isoxaflutole | nih.govbohrium.com |

| Aridibacter | Relative abundance negatively correlated with residue | This compound · Isoxaflutole | nih.govbohrium.com |

| Adhaeribacter | Notable toxic effects detected | This compound · Isoxaflutole | nih.govbohrium.com |

| Nitrate Reduction | Functional annotation negatively correlated with residue | This compound · Isoxaflutole | nih.govbohrium.com |

Table 3: Microorganisms Involved in the Biodegradation of this compound

| Microorganism | Type | Degradation Efficiency | Reference |

|---|---|---|---|

| Aspergillus terrus | Fungus | 98% after 42 days | researchgate.net |

| Penicillium chrysogenum | Fungus | 95% after 42 days | researchgate.net |

| Xanthomonas axonopodis | Bacterium | 95% after 42 days | researchgate.net |

| Pseudomonas syringae | Bacterium | 90% after 42 days | researchgate.net |

| Aspergillus niger | Fungus | 81% after 42 days | researchgate.net |

Herbicide Resistance Evolution and Management

Documented Cases of Thiencarbazone-methyl Resistance

Resistance to ALS-inhibiting herbicides is a widespread global issue, affecting numerous weed species across various agricultural regions. weedscience.org While specific documentation of resistance directly to this compound is still emerging, the prevalence of cross-resistance within the ALS inhibitor group means that weed populations resistant to other herbicides in this class are often also resistant to this compound.

Geographic Distribution and Weed Species Affected

The development of resistance is a global phenomenon, with significant cases reported across multiple continents.

North America: In the United States, populations of Palmer amaranth (B1665344) (Amaranthus palmeri) in Arkansas have demonstrated resistance to ALS inhibitors. uada.edunih.govnih.gov Studies have shown that this compound alone was not effective in controlling these ALS-resistant populations, highlighting a significant challenge for weed management in cotton and soybean production systems in the southern United States. nih.govbrownfieldagnews.com

Europe: Herbicide resistance in the weed black-grass (Alopecurus myosuroides) is a major issue, particularly in the United Kingdom, where it is found on an estimated 20,000 farms across 35 counties. researchgate.netnih.govcabidigitallibrary.orgadas.co.uk Resistance in black-grass often extends to multiple ALS inhibitors. weedscience.org Similarly, corn poppy (Papaver rhoeas) has developed resistance to ALS inhibitors in several European countries, including the UK, Spain, Greece, and Poland. weedscience.orgresearchgate.netmdpi.commdpi.comresearchgate.net

Australia and the Mediterranean: Rigid ryegrass (Lolium rigidum) is a prime example of a weed with widespread herbicide resistance. In Western Australia, a survey found that 64% of randomly collected populations were resistant to the ALS inhibitor chlorsulfuron. uwa.edu.au Multiple resistant populations have also been identified in Israel, Tunisia, and Morocco. weedscience.orgnih.gov

The table below summarizes key weed species with documented resistance to ALS-inhibiting herbicides, which likely includes resistance to this compound due to cross-resistance mechanisms.

| Weed Species | Scientific Name | Geographic Regions with Documented ALS-Inhibitor Resistance |

| Palmer Amaranth | Amaranthus palmeri | Arkansas, USA uada.edunih.gov |

| Black-grass | Alopecurus myosuroides | United Kingdom, Turkey, Western Europe researchgate.netnih.govweedscience.org |

| Corn Poppy | Papaver rhoeas | United Kingdom, Spain, Greece, Poland weedscience.orgresearchgate.netmdpi.com |

| Rigid Ryegrass | Lolium rigidum | Australia, Israel, Tunisia, Morocco uwa.edu.auweedscience.orgnih.gov |

| Flixweed | Descurainia sophia | China nih.gov |

| Sumatran Fleabane | Erigeron sumatrensis | Brazil mdpi.com |

| Horseweed | Conyza canadensis | Israel weedscience.org |

Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides

A critical aspect of resistance to ALS inhibitors is the high frequency of cross-resistance, where a mutation conferring resistance to one herbicide also provides resistance to other herbicides in the same group, even from different chemical families. This compound belongs to the sulfonylaminocarbonyl-triazolinone (SCT) family. Research has consistently shown that resistance mechanisms, particularly target-site mutations, often grant broad resistance across multiple ALS inhibitor families.

For instance, studies on flixweed (Descurainia sophia) have identified specific mutations in the ALS gene that result in resistance to sulfonylureas (SU), triazolopyrimidines (TP), and SCT herbicides. nih.gov Other mutations in the same species confer resistance to those families as well as to imidazolinones (IMI) and pyrimidinyl benzoates (PTB). nih.gov Similarly, populations of rigid ryegrass (Lolium rigidum) in Tunisia and Morocco with target-site mutations exhibited resistance to both SU and IMI herbicides. nih.gov In populations of corn poppy (Papaver rhoeas) from Spain, multiple resistance to both tribenuron-methyl (an SU) and 2,4-D (a synthetic auxin) has been confirmed, with some populations also showing cross-resistance to imazamox (an IMI). researchgate.net This broad-spectrum resistance profile is a common outcome of the selection pressure exerted by any ALS-inhibiting herbicide.

Mechanisms of Resistance to this compound

Resistance to herbicides is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.com Both mechanisms have been extensively documented in weeds resistant to the ALS inhibitor class of herbicides.

Target-Site Resistance Mutations

The most common mechanism of resistance to ALS-inhibiting herbicides is TSR, which involves genetic mutations in the ALS gene itself. mdpi.comnih.gov These mutations alter the herbicide's binding site on the ALS enzyme, reducing its sensitivity to inhibition. Consequently, the enzyme can continue to produce essential branched-chain amino acids, and the plant survives.

Numerous amino acid substitutions in the ALS enzyme have been identified that confer resistance. These mutations typically occur at one of eight conserved sites within the gene. mdpi.com The specific substitution determines the pattern and level of cross-resistance to the different chemical families of ALS inhibitors.

The following table details common mutations in the ALS gene that have been found to confer resistance in various weed species.

| Amino Acid Position | Common Substitutions | Weed Species Examples |

| Proline-197 | Leucine, Histidine, Threonine, Serine, Alanine, Arginine, Glutamine | Papaver rhoeas, Descurainia sophia, Lolium rigidum, Erigeron sumatrensis, Alopecurus aequalis weedscience.orgresearchgate.netnih.govnih.govmdpi.comnih.gov |

| Tryptophan-574 | Leucine | Descurainia sophia, Lolium rigidum, Conyza canadensis nih.govnih.govweedscience.org |

| Alanine-122 | Threonine, Valine, Asparagine | Echinochloa crus-galli cambridge.org |

| Alanine-205 | Valine | Conyza canadensis weedscience.org |

| Aspartate-376 | Glutamate | Various |

| Arginine-377 | Histidine | Various |

| Serine-653 | Asparagine, Threonine | Various |

| Glycine-654 | Aspartate | Various |

Non-Target Site Resistance Mechanisms (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov The most significant form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. open-source-biology.com This mechanism is particularly problematic as it can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govfrontiersin.org

In weeds resistant to ALS inhibitors, enhanced metabolism often involves the rapid degradation of the herbicide molecule into non-toxic forms. This process is typically carried out by large families of enzymes. This detoxification pathway prevents the herbicide from accumulating at the ALS enzyme, allowing the plant to survive. open-source-biology.com

Role of Cytochrome P450s and Glutathione (B108866) S-Transferases in Resistance

Two key enzyme superfamilies are primarily responsible for enhanced herbicide metabolism: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

Cytochrome P450s: These enzymes are often involved in Phase I of herbicide detoxification, where they introduce functional groups onto the herbicide molecule, typically through oxidation. nih.gov Studies have demonstrated the central role of P450s in conferring resistance to ALS inhibitors. For example, in a resistant population of short-awn foxtail (Alopecurus aequalis), resistance to mesosulfuron-methyl (an ALS inhibitor) was significantly reversed by the application of malathion, a known P450 inhibitor. nih.gov Further research on this species identified a specific P450 gene, CYP709C56, that, when expressed, metabolizes mesosulfuron-methyl via O-demethylation, conferring resistance. nih.gov Similarly, metabolic resistance to tribenuron-methyl in flixweed (Descurainia sophia) has been linked to the overexpression of the P450 gene CYP96A146. morressier.com

Glutathione S-Transferases (GSTs): GSTs are typically involved in Phase II of detoxification. They catalyze the conjugation of the herbicide molecule (or its Phase I metabolite) with glutathione, a cellular antioxidant. researchgate.net This process renders the herbicide more water-soluble and less toxic, facilitating its sequestration into vacuoles or cell walls. The involvement of GSTs in NTSR has been documented in several grass weeds. In black-grass (Alopecurus myosuroides), NTSR is associated with enhanced herbicide metabolism, and all resistant populations studied showed increased levels of the protein AmGSTF1, a phi-class GST functionally linked to resistance. nih.gov Similarly, in some populations of rigid ryegrass (Lolium rigidum), the use of a GST inhibitor partially reversed resistance to the ALS-inhibiting herbicide pyroxsulam, demonstrating the contribution of this enzyme family to the resistance mechanism. nih.gov

Strategies for Resistance Mitigation and Sustainable Use of this compound

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. This compound, an acetolactate synthase (ALS) inhibitor, is a valuable tool for weed management; however, its long-term efficacy is dependent on the implementation of robust resistance mitigation strategies. chemicalwarehouse.com Proactive management is essential to delay the development of resistance and ensure the continued effectiveness of this herbicide.

Integration into Integrated Weed Management Programs

Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. The integration of this compound into IWM programs is crucial for its long-term utility. chemicalwarehouse.combayer.com An effective IWM program for this compound involves the strategic use of cultural, mechanical, and biological control methods in conjunction with chemical options.

Cultural practices are foundational to a successful IWM program. These can include:

Crop Rotation: Alternating crops with different life cycles, planting times, and competitive abilities can disrupt the life cycles of weeds adapted to a specific crop. core.ac.uk This practice also allows for the rotation of herbicides with different modes of action.

Tillage: Mechanical tillage can be used to control weeds before planting. However, the adoption of no-till or reduced-tillage systems requires careful planning of herbicide programs, where this compound's residual activity can be beneficial. epa.gov

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients. When cover crops are terminated, they can provide a mulch layer that further inhibits weed emergence. bayer.com

The herbicide label for products containing this compound recommends adopting an integrated weed-management program that includes scouting, historical information on herbicide use and crop rotation, and considers tillage, cultural, and biological management practices. epa.gov By reducing the reliance on a single herbicide, IWM programs help to decrease the selection pressure for resistant weeds. bayer.com

Rotation of Herbicide Modes of Action

Continuous use of herbicides with the same mode of action significantly increases the selection pressure for resistant weed biotypes. sdstate.edu this compound is classified as a Group 2 herbicide (ALS inhibitor). bayer.com To mitigate the risk of resistance, it is imperative to rotate its use with herbicides from different mode of action groups that are effective against the same target weeds. epa.gov

A well-designed herbicide rotation plan should consider the entire cropping sequence over several years. For instance, in a corn-soybean rotation, if a Group 2 herbicide like this compound is used in corn, the subsequent soybean crop should be treated with herbicides from different groups, such as Group 4 (e.g., 2,4-D, dicamba), Group 9 (glyphosate), Group 14 (PPO inhibitors), or Group 15 (long-chain fatty acid inhibitors). jenreesources.comsdstate.edumsu.edumsu.edu

It is also important to adhere to crop rotation restrictions specified on the herbicide label to prevent injury to subsequent crops due to herbicide carryover. sdstate.edusdstate.eduwisc.eduwisc.edu These restrictions are influenced by factors such as soil type, pH, organic matter, and rainfall. sdstate.edusdstate.edu University extension services provide guidelines and tables outlining the safe intervals for planting various crops after the application of different herbicides, which are crucial for planning effective and safe herbicide rotations. sdstate.edumsu.edumsu.edu

Combination with Herbicides of Different Mechanisms

This compound is commonly formulated with other herbicides. For pre-emergence applications in corn, it is often combined with isoxaflutole (B1672639) (a Group 27: HPPD inhibitor). core.ac.uk For post-emergence use, it is frequently co-formulated with other ALS inhibitors like foramsulfuron (B69221) and iodosulfuron, or with tembotrione (a Group 27: HPPD inhibitor). core.ac.uk

Research has demonstrated the enhanced efficacy of these combinations. For example, a pre-packaged mixture of this compound and isoxaflutole, when combined with atrazine (B1667683) (a Group 5: Photosystem II inhibitor), provided at least 90% control of barnyardgrass, entireleaf morningglory, Palmer amaranth, and velvetleaf 20 weeks after planting. researchgate.netcambridge.org Similarly, post-emergence applications of a premix of this compound and tembotrione have shown effective control of a broad spectrum of weeds in corn. researchgate.net

The following tables present research findings on the efficacy of this compound in combination with other herbicides for the control of various weed species.

Table 1: Efficacy of Pre-emergence Applications of this compound in Combination with Isoxaflutole and Atrazine in Corn

| Weed Species | Herbicide Treatment | Percent Control (%) 20 Weeks After Planting |

| Barnyardgrass (Echinochloa crus-galli) | This compound + Isoxaflutole + Atrazine | ≥90% researchgate.netcambridge.org |

| Entireleaf Morningglory (Ipomoea hederacea) | This compound + Isoxaflutole + Atrazine | ≥90% researchgate.netcambridge.org |

| Palmer Amaranth (Amaranthus palmeri) | This compound + Isoxaflutole + Atrazine | ≥90% researchgate.netcambridge.org |

| Velvetleaf (Abutilon theophrasti) | This compound + Isoxaflutole + Atrazine | ≥90% researchgate.netcambridge.org |

| Browntop Millet (Urochloa ramosa) | This compound + Isoxaflutole + Atrazine | 90% researchgate.netcambridge.org |

| Rhizomatous Johnsongrass (Sorghum halepense) | This compound + Isoxaflutole | 74-76% researchgate.netcambridge.org |

Table 2: Efficacy of Post-emergence Applications of this compound in Combination with Tembotrione in Corn

| Weed Species | Herbicide Treatment | Percent Control (%) 28 Days After Treatment |

| Barnyardgrass (Echinochloa crus-galli) | This compound + Tembotrione | 85-96% researchgate.net |

| Browntop Millet (Urochloa ramosa) | This compound + Tembotrione | 85-96% researchgate.net |

| Entireleaf Morningglory (Ipomoea hederacea) | This compound + Tembotrione | 85-96% researchgate.net |

| Hophornbeam Copperleaf (Acalypha ostryifolia) | This compound + Tembotrione | 85-96% researchgate.net |

| Johnsongrass (Sorghum halepense) | This compound + Tembotrione | 85-96% researchgate.net |

| Palmer Amaranth (Amaranthus palmeri) | This compound + Tembotrione | 85-96% researchgate.net |

| Velvetleaf (Abutilon theophrasti) | This compound + Tembotrione | 85-96% researchgate.net |

Table 3: Efficacy of Post-emergence Applications of this compound in Combination with Glufosinate on ALS-Resistant Palmer Amaranth in Soybean

| Weed Species | Herbicide Treatment | Percent Control (%) 21 Days After Treatment |

| ALS-Resistant Palmer Amaranth (Amaranthus palmeri) | This compound (alone) | 55-61% researchgate.net |

| ALS-Resistant Palmer Amaranth (Amaranthus palmeri) | This compound + Glufosinate | 95-99% researchgate.net |

Synergistic and Antagonistic Interactions in Herbicide Formulations

Evaluation of Herbicide Combinations with Thiencarbazone-methyl

The performance of this compound in combination with other herbicides is a subject of ongoing research to identify the most effective and reliable mixtures for various agricultural systems.

Synergistic Effects with Other Herbicides (e.g., Atrazine (B1667683), Topramezone (B166797), Foramsulfuron)

Synergism, the interaction of two or more herbicides to produce a combined effect greater than the sum of their separate effects, is a highly desirable outcome in herbicide formulations.

Research has demonstrated synergistic effects when this compound is combined with foramsulfuron (B69221) . In studies on the control of dallisgrass (Paspalum dilatatum), sequential applications of a pre-mixture of this compound, foramsulfuron, and halosulfuron (B143276) (TFH) provided excellent long-term control. For instance, sequential applications of TFH at 15 + 31 + 47 grams of active ingredient per hectare (g a.i./ha) resulted in 92% dallisgrass control 37 weeks after the initial treatment. awsjournal.orgcambridge.org At a higher rate of 22 + 45 + 70 g a.i./ha, a single application in September provided 94% control, which was comparable to the 97% control achieved with sequential applications. awsjournal.orgcambridge.org This level of control was significantly greater than that observed with foramsulfuron applied alone, indicating a synergistic interaction. cambridge.org